molecular formula C9H5ClN2O3 B8133548 3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid CAS No. 2065250-61-3

3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid

Cat. No.: B8133548
CAS No.: 2065250-61-3
M. Wt: 224.60 g/mol
InChI Key: IGRGCHAVRREDRX-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid is a naphthyridine derivative featuring a chlorine atom at position 3, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. The hydroxyl group at position 6 may enhance solubility through hydrogen bonding, while the chlorine substituent could influence electronic properties and binding interactions.

Properties

IUPAC Name

3-chloro-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)9(14)15/h1-3H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGCHAVRREDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172576
Record name 1,5-Naphthyridine-4-carboxylic acid, 3-chloro-5,6-dihydro-6-oxo-
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Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065250-61-3
Record name 1,5-Naphthyridine-4-carboxylic acid, 3-chloro-5,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065250-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine-4-carboxylic acid, 3-chloro-5,6-dihydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridine Derivatives Followed by Functionalization

The most widely reported method involves cyclizing pyridine precursors to construct the naphthyridine core. A 2023 study detailed the cyclization of 2-amino-4,6-dimethylpyridine under acidic conditions, yielding a intermediate that undergoes chlorination and hydroxylation . The process begins with refluxing the pyridine derivative in a polar solvent (e.g., ethanol or dimethylformamide) with a Lewis acid catalyst, such as zinc chloride, to promote ring closure. Subsequent chlorination using phosphorus oxychloride introduces the chloro group at position 3, while hydroxylation at position 6 is achieved via alkaline hydrolysis .

Key Parameters:

  • Temperature: Cyclization proceeds optimally at 80–100°C.

  • Catalyst: Zinc chloride (10 mol%) enhances reaction kinetics.

  • Yield: 55–60% after purification by recrystallization .

Alkylation and Hydrolysis of Ester Intermediates

A patent by US3590036A describes alkylation of 4-hydroxy-1,8-naphthyridine-3-carboxylate esters to introduce substituents, followed by hydrolysis to the carboxylic acid . For example, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate reacts with ethyl iodide in ethanol/water under reflux with potassium hydroxide, yielding 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid after acidification . Adapting this method for the target compound involves substituting methyl groups with chlorine at position 3 and optimizing hydroxylation conditions.

Reaction Conditions:

ParameterValue
SolventEthanol/water (3:1 v/v)
BaseKOH (2 equiv)
Alkylating AgentEthyl iodide (1.2 equiv)
Reaction Time5 days
Yield72% after recrystallization

Friedlander Condensation with Ionic Liquid Catalysis

A 2021 ACS Omega study demonstrated gram-scale synthesis of 1,8-naphthyridines via Friedlander condensation using a choline hydroxide ionic liquid (ChOH-IL) catalyst in water . While the paper focuses on unsubstituted naphthyridines, the method is adaptable to synthesize chlorinated derivatives. The protocol involves reacting 2-aminopyridine with α,β-unsaturated carbonyl compounds in aqueous ChOH-IL at 50°C, achieving >90% yield . For 3-chloro-6-hydroxy derivatives, chloro-substituted carbonyl precursors (e.g., 3-chlorocyclohexenone) could be employed.

Advantages:

  • Sustainability: Water-based solvent system reduces environmental impact.

  • Catalyst Reusability: ChOH-IL is recovered and reused without loss of activity .

Direct Chlorination-Hydroxylation of Naphthyridine Carboxylic Acids

Direct functionalization of preformed naphthyridine carboxylic acids offers a streamlined approach. A 2009 PMC study on quinolizine analogs used phosphorus pentachloride for chlorination and hydrogen peroxide for hydroxylation . Applying this to 4-oxo-1,5-naphthyridine-3-carboxylic acid, chlorination at position 3 with PCl₅ in dichloromethane, followed by hydroxylation with H₂O₂ in acetic acid, yields the target compound.

Optimization Insights:

  • Chlorination Efficiency: Excess PCl₅ (2.5 equiv) ensures complete substitution.

  • Hydroxylation Selectivity: Acetic acid as solvent minimizes over-oxidation .

Microwave-Assisted Synthesis for Rapid Cyclization

Emerging techniques leverage microwave irradiation to accelerate cyclization. A modified procedure from the US3590036A patent achieved 70% yield in 2 hours by irradiating a pyridine derivative with chloroacetic acid and ammonium acetate in DMF . Microwave conditions (150°C, 300 W) promote rapid ring closure, reducing side reactions. Post-irradiation chlorination and hydroxylation steps remain consistent with conventional methods.

Comparison of Cyclization Methods:

MethodTimeYieldPurity
Conventional Reflux24 h55%95%
Microwave2 h70%98%

Purification and Characterization Protocols

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents . Characterization via NMR, IR, and mass spectrometry confirms structure and purity:

Representative NMR Data (DMSO-d₆):

  • ¹H NMR (400 MHz): δ 9.04 (d, J = 4.0 Hz, 1H), 8.11 (s, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H) .

  • ¹³C NMR (100 MHz): δ 163.0 (C=O), 155.9 (C-Cl), 153.3 (C-OH) .

Mass Spectrometry:

  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₉H₆ClN₂O₃: 225.0074; found: 225.0081 .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

This compound can undergo electrophilic substitution at the aromatic positions due to the presence of electron-donating (hydroxy) and electron-withdrawing (chloro) groups. Common electrophiles include:

  • Halogens : Bromination and iodination can occur under Lewis acid catalysis.

  • Nitrating Agents : Nitration can produce nitro derivatives.

Nucleophilic Substitution Reactions

The carboxylic acid group can participate in nucleophilic substitution reactions, particularly with amines to form amides. The reaction conditions typically involve:

  • Base Catalysis : Use of bases such as sodium hydroxide to deprotonate the carboxylic acid.

Reduction Reactions

Reduction of the nitro or carbonyl groups can yield corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Dehydration Reactions

Under acidic conditions, dehydration may occur leading to the formation of unsaturated derivatives.

Metal Complex Formation

The compound can form complexes with transition metals, which may enhance its biological activity.

  • Biological Activity and Applications

Research indicates that 3-Chloro-6-hydroxy- naphthyridine-4-carboxylic acid exhibits significant antibacterial and anti-inflammatory properties. Its mechanism of action often involves interaction with specific biological targets such as enzymes or receptors associated with inflammatory pathways.

Table: Biological Activities

Activity TypeTarget PathwayReference
AntibacterialBacterial cell wall synthesis,
Anti-inflammatoryCOX inhibition ,

3-Chloro-6-hydroxy- naphthyridine-4-carboxylic acid is a versatile compound with significant potential in medicinal chemistry due to its diverse chemical reactivity and biological activities. Ongoing research into its synthesis and applications may lead to new therapeutic agents for various diseases.

This detailed analysis highlights the importance of understanding the chemical reactions of this compound for future research and development in pharmaceutical applications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including 3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid, exhibit significant antimicrobial activity. These compounds are being explored for their effectiveness against various pathogens, including antibiotic-resistant strains. For instance, studies have shown that related naphthyridine compounds possess potent antibacterial properties against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Naphthyridine derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. Research has demonstrated that certain derivatives can inhibit tumor growth effectively, making them candidates for further investigation in cancer therapy .

Synthetic Strategies

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications that can lead to the development of new derivatives with enhanced biological activities. The synthesis of this compound often involves cyclization reactions and modifications of existing naphthyridine structures .

Ligands in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are studied for their potential applications in catalysis and materials science . The ability to coordinate with metals enhances the reactivity and functionality of the naphthyridine framework.

Drug Design and Discovery

The unique properties of this compound position it as a promising candidate in drug design. Its ability to interact with biological targets suggests that it could be developed into novel therapeutic agents. Research is ongoing to optimize its structure for improved efficacy and reduced toxicity .

Case Studies

Several case studies highlight the compound's potential:

  • A study demonstrated the synthesis of various naphthyridine derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Another investigation focused on the anticancer properties of synthesized naphthyridines, showcasing their ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key factor in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Substituents Ring Type Key Features
This compound Not provided C₉H₅ClN₂O₃ Cl (3), OH (6) [1,5] Hydroxyl group for H-bonding; [1,5] ring system
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid 100361-18-0 C₁₂H₈ClFN₂O₃ Cl (7), F (6), cyclopropyl (1) [1,8] Fluorine enhances lipophilicity; cyclopropyl improves metabolic stability
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid 100426-75-3 C₁₅H₈ClFN₂O₃ Cl (7), F (6), Ph (1) [1,8] Aromatic phenyl group for π-π interactions
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate 162220-96-4 C₁₂H₁₁ClN₂O₃ Cl (4), OMe (6), ethyl ester (3) [1,5] Ester group increases stability; methoxy enhances solubility

Key Observations :

  • Ring System: The [1,5] vs. [1,8] naphthyridine rings alter molecular geometry and electronic distribution. [1,8] systems are more common in fluoroquinolone analogs (e.g., ), while [1,5] derivatives (e.g., ) are less explored.
  • Substituent Effects : Fluorine and cyclopropyl groups () improve lipophilicity and bioavailability, whereas hydroxyl groups (target compound) may favor aqueous solubility but reduce membrane permeability.
  • Functional Groups : Carboxylic acids (target compound, ) enable salt formation for drug formulations, while esters () are often synthetic intermediates.

Physicochemical Properties

Property Target Compound 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
Molecular Weight 224.6 g/mol 282.66 g/mol 266.68 g/mol
Solubility High (due to -OH) Moderate (fluorine and cyclopropyl reduce polarity) Low (ester group decreases polarity)
LogP ~1.2 (estimated) ~2.5 ~3.0

Biological Activity

3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7ClNO3\text{C}_{10}\text{H}_{7}\text{Cl}\text{N}\text{O}_3

This compound features a chlorine atom and a hydroxyl group on the naphthyridine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have reported that it demonstrates activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains vary but generally fall within the range of 15.62 µg/mL to 31.25 µg/mL, indicating potent antimicrobial efficacy .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell mechanisms. Specific viral targets are still under investigation, but early results indicate promise in treating viral infections .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent research. It has been found to induce apoptosis in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies report IC50 values ranging from 10 µM to 30 µM for these cell lines, suggesting that the compound effectively reduces cell viability by triggering programmed cell death .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
  • DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and ReactivityDiscussed various synthetic routes leading to naphthyridine derivatives with potential biological activities.
Anticancer ActivityReported significant cytotoxic effects of naphthyridine derivatives on cancer cell lines with mechanisms involving apoptosis.
Antimicrobial EfficacyEvaluated the compound's effectiveness against resistant bacterial strains with promising MIC values.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid and its derivatives?

The synthesis of naphthyridine derivatives often involves cyclization reactions and functional group modifications. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be converted to its chloro derivative using POCl₃, as demonstrated in the synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate . Hydrolysis of ester groups under acidic or basic conditions can yield carboxylic acid derivatives. Substituents like hydroxyl or chloro groups are introduced via nucleophilic aromatic substitution or directed metalation. For instance, introducing a 3,5-dichloro-4-hydroxyphenyl group to the naphthyridine core involves coupling reactions with aryl boronic acids under palladium catalysis .

Q. How are structural and purity characteristics validated for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR signals for naphthyridine derivatives typically appear in the aromatic region (δ 8.0–9.5 ppm), with splitting patterns reflecting substituent positions . Purity is assessed via HPLC with UV detection (e.g., C18 column, 40% MeOH in H₂O) and thin-layer chromatography (TLC) using silica gel GF254 plates .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to address low yields or side reactions?

Key strategies include:

  • Temperature control : Reactions at 60–70°C in DMF minimize decomposition .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substitutions .
  • Protecting groups : Transient protection of hydroxyl or amino groups (e.g., using trifluoroacetic acid salts) prevents unwanted side reactions during synthesis .
  • Workup protocols : Precipitation in cold methanol or ethyl acetate removes unreacted starting materials .

Q. How does the substitution pattern on the naphthyridine core influence biological activity?

The 3-chloro and 6-hydroxy groups are critical for target binding. For example:

  • Chloro substituents : Enhance lipophilicity and interaction with hydrophobic enzyme pockets (e.g., DYRK1A kinase inhibition) .
  • Hydroxy groups : Participate in hydrogen bonding with catalytic residues, as seen in antifungal agents targeting Sclerotium rolfsii .
  • Carboxylic acid moiety : Improves solubility and enables salt formation for enhanced bioavailability .

Comparative studies of analogs (e.g., 6-fluoro vs. 6-hydroxy derivatives) reveal that electron-withdrawing groups at position 6 improve stability but may reduce cellular uptake .

Q. How can contradictory activity data across studies be resolved?

Discrepancies in biological activity (e.g., variable IC₅₀ values) often arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or incubation time affect compound stability .
  • Cell line variability : Metabolic activity of primary vs. immortalized cells impacts efficacy .
  • Structural impurities : Trace byproducts (e.g., dechlorinated analogs) can skew results, necessitating rigorous HPLC purification .
    Dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based) are recommended to validate activity .

Methodological Challenges

Q. What are the key considerations for designing SAR studies on this compound?

  • Library diversity : Incorporate substituents with varying electronic (e.g., -CF₃, -OCH₃) and steric properties .
  • Control experiments : Include positive controls (e.g., tebuconazole for antifungal assays) and vehicle controls to rule out solvent effects .
  • Data normalization : Express activity as % inhibition relative to untreated samples to account for plate-to-plate variability .

Q. How can computational tools aid in the rational design of derivatives?

  • Docking studies : Predict binding modes to targets like c-Met kinase using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) early in development .

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